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molecular formula C10H11NO2 B8706981 5-(4-Methylphenyl)-1,3-oxazolidin-2-one

5-(4-Methylphenyl)-1,3-oxazolidin-2-one

Cat. No. B8706981
M. Wt: 177.20 g/mol
InChI Key: SLONLHBEPYBEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735435B2

Procedure details

Diisopropylethylamine (181 mg, 244 μL, 1.40 mmol) and triphosgene (138 mg, 0.466 mmol) were added successively to a stirred solution of 2-amino-1-(4-methylphenyl)ethanol (35.2 mg, 0.233 mmol) in dry CH2Cl2 (22 mL) at 0° C. under N2. The reaction was stirred at 0° C. for 1 h then concentrated in vacuo to a volume of about 5 mL. The mixture was diluted with water (50 mL) and extracted with EtOAc (3×50 mL). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 12×160 mm, 0-80% EtOAc in hexanes gradient) to afford 5-(4-methylphenyl)-1,3-oxazolidin-2-one. Rf=0.41 (50% EtOAc/hexanes). LCMS calc.=178.08; found=178.1 (M+1)+. 1H NMR (CDCl3, 500 MHz) δ 7.25 (d, J=7.4 Hz, 2H), 7.19 (d, J=7.4 Hz, 2H), 6.69 (br s, 1H), 5.55 (t, J=7.8 Hz, 1H), 3.93 (t, J=8.6 Hz, 1H), 3.52 (t, J=8.1 Hz, 1H), 2.35 (s, 3H).
Quantity
244 μL
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
35.2 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.Cl[C:11](Cl)([O:13]C(=O)OC(Cl)(Cl)Cl)Cl.[NH2:22][CH2:23][CH:24]([C:26]1[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][CH:27]=1)[OH:25]>C(Cl)Cl>[CH3:32][C:29]1[CH:30]=[CH:31][C:26]([CH:24]2[O:25][C:11](=[O:13])[NH:22][CH2:23]2)=[CH:27][CH:28]=1

Inputs

Step One
Name
Quantity
244 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
138 mg
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
35.2 mg
Type
reactant
Smiles
NCC(O)C1=CC=C(C=C1)C
Name
Quantity
22 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo to a volume of about 5 mL
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (Si, 12×160 mm, 0-80% EtOAc in hexanes gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1CNC(O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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